molecular formula C22H37NO3 B1153738 11(12)-EET ethanolamide

11(12)-EET ethanolamide

Cat. No.: B1153738
M. Wt: 363.5
InChI Key: TYRRSRADDAROSO-ABRALVTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl ethanolamide (AEA;  anandamide) is an endogenous lipid neurotransmitter with cannibingeric activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid CB2 receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 11(12)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of FAAH inhibition. Evidence for the formation of this compound in vivo has not been documented.

Scientific Research Applications

Endocannabinoid System Involvement

11(12)-EET ethanolamide is a significant component in the metabolism of anandamide, an endocannabinoid, by cytochrome P450 enzymes. This process leads to the formation of hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides, which are essential in various physiological functions such as neurological, immune, cardiovascular activities, and blood pressure regulation (Snider et al., 2007). Additionally, LC-MS/MS analysis techniques have been developed to study the biotransformation of EET-ethanolamides and their involvement in biological systems (Rand et al., 2018).

Vascular and Renal Health

This compound plays a crucial role in the vasodilator response in the rat perfused mesenteric vasculature, indicating its potential in managing vascular health and addressing abnormalities associated with diabetes (Bihzad & Yousif, 2017). It also affects renal vascular tone and K(+)-channel activity, suggesting its importance in kidney health and function (Zou et al., 1996).

Neurological and Immune Systems

A Cytochrome P450-derived epoxygenated metabolite of anandamide, which includes this compound, acts as a potent cannabinoid receptor 2-selective agonist. This suggests its significant role in the central nervous system and its potential impact on neuroinflammation and immune cell function (Snider et al., 2009).

Potential in Neovasculogenesis

11(12)-Epoxyeicosatrienoic acid significantly induces neovasculogenesis through various signaling pathways, implying its crucial role in vascular tissue repairing and the development of new blood vessels (Hung et al., 2022).

Blood Pressure Regulation

EETs, including this compound, are key in regulating vascular tone and blood pressure control. Studies on EET analogs highlight their potential in treating hypertension and other cardiovascular diseases (Imig et al., 2010).

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10-/t20-,21+/m1/s1

InChI Key

TYRRSRADDAROSO-ABRALVTRSA-N

SMILES

CCCCC/C=CC[C@H]1O[C@H]1C/C=CC/C=CCCCC(=O)NCCO

synonyms

11(12)-EpETrE Ethanolamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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